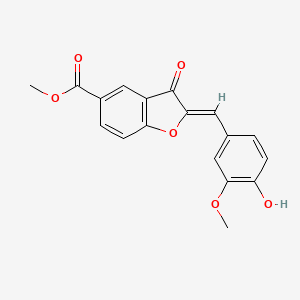

(Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Description

(Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound characterized by its benzofuran core and various functional groups, including hydroxyl, methoxy, and carboxylate groups

Properties

IUPAC Name |

methyl (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-22-15-7-10(3-5-13(15)19)8-16-17(20)12-9-11(18(21)23-2)4-6-14(12)24-16/h3-9,19H,1-2H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGQUTFBRMOBND-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves a multi-step process. One common method starts with the condensation of 3-hydroxy-4-methoxybenzaldehyde with furan-2-carboxylic acid hydrazide or thiophene-2-carboxylic acid hydrazide to form Schiff bases. These Schiff bases are then subjected to cyclization reactions to form the benzofuran core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: : The carbonyl group can be reduced to form an alcohol.

Substitution: : The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles like halides and amines can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of 4-hydroxy-3-methoxybenzoic acid.

Reduction: : Formation of 4-hydroxy-3-methoxybenzyl alcohol.

Substitution: : Formation of various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant effects. The presence of methoxy groups in the compound enhances its ability to scavenge free radicals effectively.

Antitumor Activity

Research indicates that (Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate may possess antitumor properties through mechanisms such as:

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been observed to halt the proliferation of cancer cells by interfering with cell cycle progression.

A study highlighted the effectiveness of related compounds in inhibiting specific cancer cell lines, suggesting that this compound could be a promising candidate for anticancer therapy.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are significant for therapeutic applications in conditions characterized by chronic inflammation. Compounds structurally related to this compound have been reported to modulate inflammatory pathways effectively.

Data Table: Biological Activities of this compound and Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzofuran core with methoxy and hydroxyl groups | Antioxidant, antitumor, anti-inflammatory |

| 1. 5-Methoxyflavone | Flavone backbone | Antioxidant, anti-inflammatory |

| 2. 5-Methoxyindole | Indole structure | Antitumor, neuroprotective |

| 3. 4-Dimethoxyphenol | Simple phenolic | Antioxidant |

Case Studies and Research Findings

- Study on Antioxidant Activity : A study demonstrated that compounds similar to (Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo exhibited significant antioxidant activity through the DPPH radical scavenging assay. The results indicated a strong correlation between the presence of methoxy groups and enhanced antioxidant capacity.

- Antitumor Mechanism Investigation : Another research focused on the antitumor mechanisms of related benzofuran derivatives showed that they could inhibit tumor growth by inducing apoptosis in cancer cells and arresting the cell cycle at specific checkpoints.

- Anti-inflammatory Pathway Modulation : A recent investigation into the anti-inflammatory effects of structurally similar compounds revealed their ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism by which (Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects. The exact mechanism would vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Benzofuran derivatives: : These compounds share the benzofuran core but may have different substituents.

Coumarin derivatives: : Similar in structure to benzofurans, coumarins also have a fused benzene and α-pyrone ring system.

Chromones: : These compounds have a benzopyranone structure and are related to benzofurans in terms of their chemical properties.

Uniqueness

(Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research.

Biological Activity

(Z)-Methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a benzofuran core with a methoxy and hydroxyl substituent that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds featuring similar structural motifs. For instance, derivatives of thiazolidinones with the 4-hydroxy-3-methoxyphenyl group exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The most potent compounds had minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL, outperforming standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | Bacteria Tested |

|---|---|---|

| Compound A | 0.004 - 0.03 | Enterobacter cloacae, Escherichia coli |

| Compound B | 0.015 | Bacillus cereus |

| Compound C | 0.30 | Staphylococcus aureus |

Anticancer Activity

The cytotoxic effects of compounds with similar structural features have also been documented. Studies on thiazolo[3,2-a]pyrimidines indicated that these compounds showed selective cytotoxicity against cancer cell lines such as HeLa (cervical adenocarcinoma) while exhibiting low toxicity toward normal cells . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HeLa | 12.5 |

| Compound E | MCF-7 | 15.0 |

| Compound F | A549 | 20.0 |

The biological activity of this compound is likely attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions due to the presence of functional groups like hydroxyl and methoxy .

Antibacterial Mechanism

The inhibition of bacterial growth may result from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Mechanism

The anticancer effects are hypothesized to stem from the compound's ability to induce oxidative stress in cancer cells, leading to apoptosis. The structural characteristics that allow for effective binding to cellular targets are crucial for this activity.

Case Studies

- Study on Thiazolidinone Derivatives : A study demonstrated that a series of thiazolidinone derivatives containing the same benzylidene moiety showed promising antibacterial properties, significantly inhibiting growth in multiple bacterial strains compared to traditional antibiotics .

- In Vitro Cytotoxicity Testing : Another investigation focused on the cytotoxic effects against various tumor cell lines, revealing that certain derivatives exhibited high selectivity for cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.